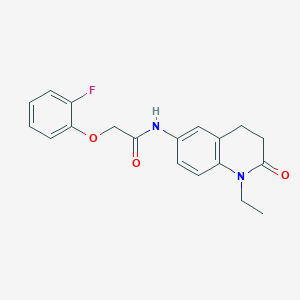

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-2-22-16-9-8-14(11-13(16)7-10-19(22)24)21-18(23)12-25-17-6-4-3-5-15(17)20/h3-6,8-9,11H,2,7,10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEHVRAYKNGXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-keto ester under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Attachment of the Fluorophenoxy Group: The 2-fluorophenoxy group can be attached through a nucleophilic substitution reaction using 2-fluorophenol and an appropriate leaving group on the acetamide moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.

Reduction: Reduction reactions can be used to modify the quinoline core or the acetamide moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds targeting FLT3 kinase have shown promise in treating acute myeloid leukemia (AML) by inducing apoptosis and cell cycle arrest in specific leukemia models such as MV4-11 and HL-60 .

- The compound may inhibit pathways involved in cancer cell proliferation, suggesting a potential role as an anticancer agent.

-

Anti-inflammatory Properties

- The compound's mechanism of action may involve the inhibition of inflammatory pathways. Initial studies suggest that it could modulate the activity of enzymes involved in inflammation, leading to reduced inflammatory responses. This aspect is crucial for developing treatments for chronic inflammatory diseases.

-

Neurological Applications

- Given the compound's structural similarity to existing neuroactive drugs, it may also have applications in treating neurological disorders. Research on related compounds indicates potential interactions with neurotransmitter systems, which could be beneficial in managing conditions like neuropathic pain or depression.

Case Studies and Research Findings

Synthesis and Chemical Transformations

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide typically involves several steps:

- Formation of the tetrahydroquinoline core through cyclization reactions.

- Introduction of the acetamide group via acylation.

- Incorporation of the fluorophenoxy moiety through nucleophilic substitution reactions.

These synthetic pathways are essential for optimizing the compound's pharmacological properties and enhancing its bioavailability.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR): The ethyl group in the target compound may optimize solubility compared to BG14774’s 3-methylbutyl, while fluorophenoxy enhances electronic interactions vs. chlorophenyl or methoxy groups in analogs .

- Metabolic Stability : Thioacetamide derivatives (e.g., AJ5d) may exhibit higher metabolic lability compared to the target compound’s oxygen-based acetamide .

- Target Specificity: Pyridazinones’ FPR2 agonism suggests divergent mechanisms vs. tetrahydroquinolinones, which may target kinases or GPCRs .

References [1] Synthesis and characterization of tetrahydroquinazolinone derivatives () [3] Pyridazinone FPR2 agonists () [5, 7] Benzothiazole acetamide patents () [8] Peptide-like acetamides () [9] Chloroacetamide herbicides () [10] Structural analog BG14774 ()

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with an acetamide group and a fluorophenoxy substituent. The unique arrangement of these functional groups is believed to contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN2O2 |

| Molecular Weight | 312.34 g/mol |

| CAS Number | 922053-16-5 |

| Structural Formula | Structure |

Initial studies suggest that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide may exert its effects through interactions with specific enzymes or receptors involved in various biological pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or metabolic processes.

- Neurotransmitter Modulation : It could influence neurotransmitter systems, potentially offering benefits in neurological disorders.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties : Preliminary studies have shown that similar compounds within the tetrahydroquinoline class exhibit inhibitory effects against viruses such as influenza A and Coxsackievirus B3. This suggests potential applications in antiviral therapies.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Anticancer Activity : There is emerging evidence indicating that compounds structurally related to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide may have anticancer properties, making them candidates for further investigation in cancer therapeutics .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Antiviral Activity : A study demonstrated that a related tetrahydroquinoline compound exhibited significant antiviral activity against influenza A virus. The mechanism was attributed to the inhibition of viral replication through interference with viral proteins.

- Anti-inflammatory Research : In vitro assays showed that certain derivatives reduced pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide, and how are intermediates purified?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a related acetamide derivative was synthesized by reacting a tetrahydroquinolinone precursor with 2-(2-fluorophenoxy)acetyl chloride in the presence of Na₂CO₃ in CH₂Cl₂. Post-reaction purification employs silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) followed by recrystallization from ethyl acetate to isolate the product .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.69 ppm for NH protons) and mass spectrometry (ESI/APCI(+): 347 [M+H]⁺) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Key Methods :

- NMR Spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.16–7.39 ppm for fluorophenyl groups) and carbonyl carbons (δ 168–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-HRMS for a related compound: observed 369.2118 vs. calculated 369.2107 [M+H]⁺) .

- HPLC Purity Analysis : Ensure ≥95% purity using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this tetrahydroquinolinone acetamide?

- Chiral Separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column, isopropyl alcohol/CO₂ mobile phase (50:50, 0.2% diethylamine), and 100 bar pressure. Injection parameters: 5.75 g/L in ethanol/diethylamine, 3 mL volume. Enantiomers are resolved with retention times (e.g., 2.42 min for (S)-enantiomer, 3.30 min for (R)-enantiomer) and confirmed via optical rotation ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) .

- Validation : Compare with independently synthesized enantiomers using homoproline-derived precursors (Scheme 3 in ) .

Q. How can conflicting biological activity data for structural analogs be systematically addressed?

- Approach :

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., fluorophenyl vs. methyl groups) and assess potency changes. For example, replacing the 2-fluorophenoxy group with a thiophene-carboximidamide moiety altered receptor binding in related compounds .

In Silico Modeling : Use docking studies to predict interactions with target proteins (e.g., enzymes or receptors). The cyano group in analogs may act as an electrophile, influencing binding .

Dose-Response Assays : Test analogs across concentrations to identify outliers due to solubility or off-target effects .

Q. What strategies mitigate discrepancies in spectroscopic data during structural elucidation?

- Resolution Steps :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated shifts).

- Isotopic Labeling : Use deuterated solvents (CDCl₃) to resolve overlapping proton signals .

- 2D NMR Techniques : Employ HSQC and HMBC to assign quaternary carbons and long-range couplings .

Safety and Handling

Q. What safety protocols are recommended for handling fluorinated acetamide derivatives?

- Guidelines :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store in inert atmospheres (argon) at −20°C to prevent degradation .

- Dispose of waste via incineration or licensed chemical disposal services .

Data Contradiction Analysis

Q. How can researchers resolve inconsistencies in reported synthetic yields for similar compounds?

- Troubleshooting :

- Reagent Purity : Ensure acetyl chloride and Na₂CO₃ are anhydrous to avoid side reactions .

- Reaction Monitoring : Use TLC or in situ IR to track reaction progress and optimize stoichiometry .

- Scale-Up Adjustments : Pilot small-scale reactions (e.g., 0.263 mmol in ) before scaling to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.